molecular formula C7H7BrIN B13020565 2-Bromo-6-ethyl-3-iodopyridine

2-Bromo-6-ethyl-3-iodopyridine

Cat. No.: B13020565
M. Wt: 311.95 g/mol
InChI Key: QTSRHMVVDGTXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-ethyl-3-iodopyridine is a high-value, dihalogenated pyridine derivative designed for advanced synthetic chemistry and drug discovery research. Its core utility lies in serving as a multifunctional building block for constructing complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both bromine and iodine atoms on the pyridine ring, which possess distinct reactivity profiles, allows for sequential and site-selective metal-catalyzed cross-coupling reactions . This enables researchers to efficiently introduce a wide range of aromatic, heteroaromatic, and alkenyl substituents at specific positions to create diverse compound libraries . The 6-ethyl substituent offers a unique steric and electronic influence, which can be critical for modulating the properties of the final target molecules, such as their lipophilicity, metabolic stability, or binding affinity. As a typical handling precaution for similar iodinated pyridines, this compound should be stored in a cool, dark place under an inert atmosphere to maintain stability . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrIN

Molecular Weight

311.95 g/mol

IUPAC Name

2-bromo-6-ethyl-3-iodopyridine

InChI

InChI=1S/C7H7BrIN/c1-2-5-3-4-6(9)7(8)10-5/h3-4H,2H2,1H3

InChI Key

QTSRHMVVDGTXTR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1)I)Br

Origin of Product

United States

Strategic Synthetic Pathways to 2 Bromo 6 Ethyl 3 Iodopyridine and Congeneric Polyhalogenated Pyridines

Direct Halogenation Methodologies for Pyridine (B92270) Rings

Direct C-H halogenation of the pyridine nucleus presents a formidable challenge due to the inherent electron-deficient nature of the ring system, which deactivates it towards electrophilic aromatic substitution. Consequently, traditional halogenation methods often necessitate harsh reaction conditions. However, recent advancements have led to the development of more sophisticated and milder protocols for the regioselective introduction of halogen atoms onto the pyridine framework.

Regioselective Bromination Protocols for Pyridine Derivatives

The regioselective bromination of pyridines can be achieved through various modern synthetic methods. One notable approach involves an electrochemical protocol that utilizes inexpensive and safe bromine salts. By introducing a directing group, such as an amino group, the regioselectivity of bromination on pyridine derivatives can be controlled to favor the meta-position under mild, room temperature conditions, obviating the need for catalysts and oxidants. acs.orgnih.gov This method has demonstrated scalability, with reactions being successfully performed on a gram scale, and a variety of brominated pyridine derivatives have been synthesized with yields ranging from 28% to 95%. acs.org

Another strategy for regioselective functionalization employs a bromine-magnesium exchange reaction. For instance, a tosyloxy group at the 2-position of 3,5-dibromopyridine (B18299) derivatives directs a highly regioselective Br/Mg exchange at the 3-position when using i-PrMgCl·LiCl. The resulting pyridylmagnesium reagents can then react with various electrophiles. rsc.org

Furthermore, base-promoted regioselective bromination has been developed for related heterocyclic systems like imidazo[1,2-α]pyridines using carbon tetrabromide (CBr4) as the bromine source. This method has shown high efficiency and regioselectivity for the synthesis of C3-brominated products. benthamdirect.com

Controlled Iodination Strategies for Pyridine Frameworks

Controlled iodination of pyridine rings is a crucial transformation in organic synthesis. A radical-based direct C-H iodination protocol has been developed for pyridines, among other heteroaromatic compounds. rsc.org This method allows for the iodination at the C3 and C5 positions and is scalable and general for both electron-rich and electron-poor heteroaromatic systems. rsc.org

For specific applications, such as the synthesis of 2-amino-5-bromo-3-iodopyridine, a key pharmaceutical intermediate, a process involving the iodination of 2-amino-5-bromopyridine (B118841) has been optimized. ijssst.info In this procedure, a solution of 2-amino-5-bromopyridine in sulfuric acid is treated with potassium iodate, followed by the dropwise addition of a potassium iodide solution at elevated temperatures, leading to the desired product. ijssst.info

The synthesis of 2-bromo-4-iodo-3-methylpyridine (B13684998) has been achieved through a halogen dance reaction of 2-bromo-3-iodopyridine. This process highlights the intricate control that can be exerted over the placement of iodine on the pyridine ring through strategic reaction design. patsnap.com

Designed Phosphine-Reagent Mediated Halogenation of Unactivated Pyridines

A significant advancement in the halogenation of unactivated pyridines involves the use of designed phosphine (B1218219) reagents. nih.govnih.govacs.org This two-step strategy entails the installation of a heterocyclic phosphine at the 4-position of a pyridine to form a phosphonium (B103445) salt, which is subsequently displaced by a halide nucleophile. nih.govnih.govacs.org This method is applicable to a broad range of unactivated pyridines and has proven effective for the late-stage halogenation of complex pharmaceutical compounds. nih.govnih.gov

Computational studies have shed light on the mechanism, indicating that the carbon-halogen bond formation proceeds through a stepwise SNAr pathway. nih.gov The rate-determining step is the elimination of the phosphine, and steric interactions during the cleavage of the C-P bond influence the reactivity differences observed between 2- and 3-substituted pyridines. nih.govnih.govacs.org The electrophilicity of the phosphonium salt and the substitution pattern of the pyridine ring are both critical factors that affect the efficiency of this halogenation method. chemrxiv.org

Rh(III)-Catalyzed Directed C-H Halogenation in Pyridine Systems

Rhodium(III) catalysis has emerged as a powerful tool for the directed C-H functionalization of pyridines. These catalysts can operate through various oxidation states and have been employed in a range of transformations including halogenation. snnu.edu.cn For instance, Rh(III)-catalyzed olefination of azines has been achieved with the assistance of an amide directing group. nih.gov

More specifically, [RhCp*Cl₂]₂ has been used to mediate the highly regioselective bromination at the C8 position of quinoline (B57606) N-oxides. rsc.org Mechanistic investigations suggest that the C-H activation step, involving the formation of a key rhodacycle intermediate, is rate-limiting. rsc.org While direct examples for the Rh(III)-catalyzed halogenation of 2-ethylpyridine (B127773) leading to a 3-halo derivative are not explicitly detailed in the provided context, the principles of directed C-H activation by rhodium catalysts are well-established and represent a viable strategy for such transformations. nih.govlucp.netresearchgate.net The choice of directing group and reaction conditions are crucial for achieving the desired regioselectivity.

Halogen Dance Rearrangements in Pyridine Chemistry

Catalytic Enhancements in Halogen Dance Processes for Pyridine Derivatives

The "halogen dance" (HD) is a rearrangement reaction characterized by the migration of a halogen substituent to a different position on an aromatic or heteroaromatic ring. wikipedia.org This thermodynamically driven process offers a potent strategy for functionalizing positions on the pyridine ring that are often difficult or impossible to access through conventional synthetic methods. wikipedia.orgresearchgate.net The reaction is typically initiated by a strong base, such as lithium diisopropylamide (LDA), which facilitates deprotonation or metal-halogen exchange, leading to the transposition of the halogen. wikipedia.org

While stoichiometric bases are fundamental to the process, recent advancements have demonstrated that the efficiency and rate of halogen dance reactions on pyridine derivatives can be significantly improved through the use of catalytic additives. It has been shown that substoichiometric amounts of certain bases can catalyze the halogen migration when used in conjunction with a stoichiometric base like LDA. researchgate.net

A pivotal development in this area is the use of potassium hexamethyldisilazide (KHMDS) as a highly active catalyst. nih.gov Research has shown that adding KHMDS in catalytic amounts (e.g., 1-10 mol%) dramatically accelerates the halogen dance reaction in various bromoarenes, including bromopyridines. nih.govchemrxiv.orgchemrxiv.org The reactions can proceed to completion in as little as one minute, representing an "ultrafast" method for bromine translocation. chemrxiv.org This catalytic system is not only applicable to bromopyridines but also to a range of other heterocycles like bromoimidazoles, bromothiophenes, and bromofurans. nih.gov

Comparative studies reveal that KHMDS exhibits superior catalytic activity to other bases like potassium tert-butoxide (KOtBu). chemrxiv.org In a controlled experiment involving the halogen dance of 2,3-dibromopyridine (B49186) to form a 3-iodopyridine (B74083) derivative after quenching with iodine, the use of KHMDS resulted in higher product yields compared to KOtBu under identical conditions. chemrxiv.org The proposed mechanism for this remarkable rate enhancement involves a dual catalytic cycle that facilitates the rapid bromine transfer. nih.govchemrxiv.org

Comparison of Catalytic Activity for KHMDS vs. KOtBu in Halogen Dance
Catalyst (10 mol%)Reaction TimeYield of 3-Iodopyridine Product
KHMDS1 h95%
KOtBu1 h78%
None1 hLow Yield

This interactive table summarizes data from a time-course study on the catalytic halogen dance reaction of 2,3-dibromopyridine, highlighting the superior performance of KHMDS. chemrxiv.org

**2.5. Advanced Synthetic Strategies for Complex Polyhalogenated Pyridine Architectures

The synthesis of complex, multisubstituted pyridine rings, such as 2-bromo-6-ethyl-3-iodopyridine, requires sophisticated strategies that allow for precise control over the placement of multiple, distinct functional groups. Advanced approaches move beyond simple linear sequences to improve efficiency, yield, and access to diverse molecular architectures. Key among these are convergent and divergent synthetic methodologies, which provide powerful frameworks for constructing complex polyhalogenated pyridines.

Convergent and divergent syntheses represent two distinct strategic philosophies for assembling complex molecules.

A divergent synthesis , in contrast, begins with a common starting material or intermediate that is elaborated through various reaction pathways to produce a library of structurally related but distinct compounds. sathyabama.ac.in This strategy is exceptionally useful for exploring structure-activity relationships or for creating a range of specialized building blocks. In the context of polyhalogenated pyridines, a divergent approach could start with a di- or tri-halogenated pyridine core. Through site-selective reactions, such as directed cross-couplings or nucleophilic aromatic substitutions (SNAr), different positions on the ring can be functionalized sequentially. nih.gov The inherent electronic bias of the pyridine ring, combined with the differential reactivity of various halogens (I > Br > Cl > F in palladium-catalyzed couplings), allows for controlled, stepwise introduction of substituents, enabling the synthesis of a diverse array of complex pyridine derivatives from a single precursor. nih.govrsc.org

Comparison of Convergent and Divergent Synthetic Strategies
FeatureConvergent SynthesisDivergent Synthesis
Core Principle Fragments are synthesized separately and then combined.A common precursor is elaborated into multiple products.
Efficiency Maximizes overall yield by minimizing the number of steps in the longest linear sequence. wikipedia.orgEfficient for creating libraries of related compounds from one starting point. sathyabama.ac.in
Application Ideal for large, complex target molecules. wikipedia.orgIdeal for generating chemical diversity and structure-activity relationship studies.
Pyridine Example Coupling of vinylallenes with sulfonyl cyanides to form the pyridine ring. researchgate.netSequential, site-selective cross-coupling reactions on a polyhalogenated pyridine core. nih.gov

Comprehensive Reactivity and Transformational Chemistry of 2 Bromo 6 Ethyl 3 Iodopyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. mdpi.com For dihalogenated substrates like 2-bromo-6-ethyl-3-iodopyridine, these reactions can often be performed with high chemoselectivity, targeting the more labile C-I bond.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used methods for C-C bond formation. nih.gov Due to the greater reactivity of the C-I bond, this compound is expected to undergo selective coupling at the C3 position with a variety of aryl- or vinylboronic acids. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, in the presence of a base. mdpi.commdpi.com The choice of ligand, base, and solvent is crucial for achieving high yields and selectivity. mdpi.com Following the initial coupling at the iodine-bearing position, a second Suzuki-Miyaura coupling can be performed at the less reactive C-Br position, often by employing more forcing reaction conditions.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

ParameterStage 1: C3-Arylation (Iodo-selective)Stage 2: C2-Arylation (Bromo-selective)
Substrate This compound2-Bromo-6-ethyl-3-arylpyridine
Coupling Partner Ar¹-B(OH)₂Ar²-B(OH)₂
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄, Pd(dppf)Cl₂
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent 1,4-Dioxane/H₂O, Toluene, DMF1,4-Dioxane/H₂O, Toluene, DMF
Temperature Room Temperature to 80 °C80 °C to 110 °C

This table presents typical conditions based on established Suzuki-Miyaura reaction protocols for dihaloarenes. Specific conditions may vary.

The Stille reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide array of functional groups. libretexts.org Similar to the Suzuki-Miyaura coupling, the reaction with this compound proceeds with high selectivity at the C3 position. The catalytic cycle involves oxidative addition of the palladium catalyst to the C-I bond, followed by transmetalation with the organostannane and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.org The use of copper(I) salts as additives can sometimes accelerate the reaction rate. harvard.edu While effective, the toxicity of organotin compounds is a significant drawback of this method. wikipedia.orgorganic-chemistry.org

Table 2: Typical Parameters for Selective Stille Coupling

ParameterDescription
Substrate This compound
Coupling Partner R-Sn(Bu)₃ (where R = Aryl, Alkenyl, Alkynyl)
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃
Ligand (if needed) PPh₃, AsPh₃
Additive (optional) CuI, LiCl
Solvent Toluene, DMF, NMP
Temperature 60 °C to 120 °C

This table illustrates common conditions for Stille coupling reactions, highlighting the expected chemoselectivity for the C-I position.

The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides. wikipedia.orgorganic-chemistry.org It is a powerful reaction that allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium is the most common catalyst, although nickel catalysts can also be employed. wikipedia.orgorganic-chemistry.org For this compound, the Negishi reaction would selectively occur at the C3 position due to the preferential oxidative addition at the C-I bond. This method is highly valued in total synthesis for its reliability in coupling complex fragments. wikipedia.org The choice of ligand can be critical, and in some cases, additives like TMEDA can improve yields and stereoselectivity, particularly with alkenyl halides. nih.gov

Table 3: General Conditions for Negishi Coupling of Dihalopyridines

ParameterDescription
Substrate This compound
Coupling Partner R-ZnX (where R = Alkyl, Alkenyl, Aryl; X = Cl, Br, I)
Catalyst Pd₂(dba)₃, PdCl₂(PPh₃)₂
Ligand PCyp₃, PPh₃, dppf
Solvent THF, NMP, DMF
Temperature Room Temperature to 80 °C

This table outlines representative conditions for the chemoselective Negishi coupling at the C3 (iodo) position.

The Heck reaction is a palladium-catalyzed method for forming a C-C bond between an aryl or vinyl halide and an alkene. organic-chemistry.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org When applied to this compound, the initial reaction is expected to take place at the more reactive C3-iodo position. This would lead to the formation of a 3-alkenyl-2-bromo-6-ethylpyridine intermediate, which could then undergo a second Heck reaction at the C2-bromo position under more strenuous conditions if desired. The reaction requires a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrogen halide formed during the catalytic cycle. thieme-connect.de

Table 4: Representative Conditions for Selective Heck Reaction

ParameterStage 1: C3-Vinylation (Iodo-selective)Stage 2: C2-Vinylation (Bromo-selective)
Substrate This compound3-Alkenyl-2-bromo-6-ethylpyridine
Coupling Partner Alkene (e.g., Styrene, Butyl acrylate)Alkene (e.g., Styrene, Butyl acrylate)
Catalyst Pd(OAc)₂, Pd(PPh₃)₄Pd(OAc)₂, Palladacycles
Ligand PPh₃, P(o-tol)₃Phosphine (B1218219) or N-Heterocyclic Carbene (NHC) Ligands
Base K₂CO₃, Et₃N, NaHCO₃K₂CO₃, Et₃N
Solvent DMF, NMP, AcetonitrileDMF, NMP
Temperature 80 °C to 120 °C100 °C to 140 °C

This table presents typical conditions for a stepwise Heck reaction, first at the C-I bond and subsequently at the C-Br bond.

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org For this compound, the much greater reactivity of the C-I bond would allow for the selective introduction of an alkyne moiety at the C3 position. This produces a 3-alkynyl-2-bromo-6-ethylpyridine, a valuable intermediate for further synthesis. Optimized conditions often involve Pd(CF₃COO)₂, PPh₃, and CuI in a solvent like DMF at elevated temperatures. scirp.org

Table 5: Typical Conditions for Selective Sonogashira Coupling

ParameterDescription
Substrate This compound
Coupling Partner Terminal Alkyne (R-C≡CH)
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Co-catalyst CuI
Base Et₃N, Diisopropylamine
Solvent THF, DMF
Temperature Room Temperature to 100 °C

This table summarizes common conditions for the Sonogashira coupling, which would selectively functionalize the C3 position.

Palladium-catalyzed cyanation provides a direct route to aryl nitriles from aryl halides. nih.gov Various cyanide sources can be used, including potassium cyanide, sodium cyanide, zinc cyanide, and potassium hexacyanoferrate(II). nih.govrsc.org The latter is often preferred due to its lower toxicity. google.comthieme-connect.de The reaction with this compound would chemoselectively yield 2-bromo-6-ethylpyridine-3-carbonitrile. The C-I bond's higher propensity for oxidative addition to the Pd(0) catalyst governs this selectivity. Catalyst poisoning by the cyanide ion can be a challenge, and specific ligands or reaction conditions are often employed to mitigate this issue. nih.gov

Table 6: General Conditions for Selective Palladium-Catalyzed Cyanation

ParameterDescription
Substrate This compound
Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆], NaCN
Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
Ligand dppf, XantPhos, P(t-Bu)₃
Base (if needed) K₂CO₃, Na₂CO₃
Solvent DMF, DMA, NMP
Temperature 80 °C to 140 °C

This table outlines typical parameters for the chemoselective cyanation at the C3 (iodo) position of the pyridine (B92270) ring.

Coupling of Zirconacyclopentadienes with Dihalopyridines for Polycyclic Compounds

The synthesis of complex polycyclic aromatic compounds, particularly those containing a quinoline (B57606) moiety, can be achieved through the coupling of zirconacyclopentadienes with appropriately substituted dihalopyridines. figshare.comresearchgate.net Research in this area has shown that zirconacyclopentadienes, which are readily prepared from the reaction of two alkyne molecules with a zirconocene (B1252598) complex, can react with 2,3-dihalopyridines to yield 5,6,7,8-tetrasubstituted quinoline derivatives in good to high yields. figshare.com

In a reaction analogous to that of 2-bromo-3-iodopyridine, this compound is expected to react with a zirconacyclopentadiene, such as tetraphenylzirconacyclopentadiene, in the presence of a copper(I) salt like CuCl. The reaction proceeds via a copper-catalyzed cross-coupling mechanism. The more reactive carbon-iodine bond at the C-3 position undergoes oxidative addition preferentially, followed by coupling with the zirconacycle and subsequent reductive elimination and aromatization to form the fused polycyclic system.

Table 1: Predicted Reaction of this compound with Zirconacyclopentadiene

Reactant 1Reactant 2Expected ProductReaction Type
This compoundTetraphenylzirconacyclopentadiene2-Ethyl-5,6,7,8-tetraphenylquinolineCopper-catalyzed cross-coupling/annulation

This methodology provides a direct route to highly substituted quinolines, which are important structural motifs in medicinal chemistry and materials science. researchgate.net

Ru(II)-Mediated Domino Reactions for Heteroarylated Pyridones from Bromopyridines

Ruthenium(II) catalysis offers a powerful tool for the synthesis of complex heterocyclic structures from simple starting materials. A notable example is the domino reaction of 2-bromopyridines to form heteroarylated 2-pyridones. nih.gov This transformation is achieved using a catalytic system typically composed of a Ru(II) precursor, such as [RuCl₂(p-cymene)]₂, a carboxylate salt (e.g., KOPiv), and a base like Na₂CO₃. nih.gov

For a substrate like this compound, the reaction would be initiated at the more reactive 2-bromo position. The proposed mechanism involves several steps:

Oxygen Incorporation: A nucleophilic aromatic substitution of the bromide with carbonate, facilitated by the Ru(II) catalyst.

Decarboxylation: A pivalate-assisted step leads to the formation of a pyridone intermediate.

N-Arylation: A Buchwald–Hartwig-type coupling reaction occurs between the newly formed pyridone and another molecule of the starting 2-bromopyridine (B144113) to yield an N-(2-pyridyl)pyridin-2-one.

C-H Activation/Arylation: Subsequent C-H bond activation at the C-6 position of the pyridone ring, directed by the N-pyridyl group, leads to further heteroarylation. nih.gov

While the iodine at the C-3 position of this compound would likely remain intact during the initial phases of the reaction focused on the C-2 bromo group, it could potentially participate in subsequent C-H functionalization steps, leading to even more complex, poly-heteroarylated structures. This methodology demonstrates a sophisticated approach to building intricate molecular architectures from bromopyridine precursors. nih.gov

Nucleophilic Substitution Reactions on the Pyridine Ring

The electron-deficient nature of the pyridine ring, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom, makes it susceptible to nucleophilic aromatic substitution (SₙAr). stackexchange.com In this compound, the C2-position is activated for such reactions.

Amination of Polyhalogenated Pyridines: Regioselectivity and Scope

The direct amination of polyhalogenated pyridines is a crucial method for synthesizing aminopyridine derivatives, which are prevalent in pharmaceuticals and agrochemicals. For this compound, the regioselectivity of amination is dictated by the electronic activation provided by the ring nitrogen. The C2-position, being ortho to the nitrogen, is the most likely site for nucleophilic attack by an amine. acs.orgnih.govnih.gov

Base-promoted amination reactions, for instance using sodium tert-butoxide (NaOtBu) in a solvent like water, have been shown to be highly efficient for the selective amination of polyhalopyridines at the C2-position. acs.orgnih.gov The reaction tolerates a wide range of primary and secondary amines, both aliphatic and aromatic.

Table 2: Regioselectivity in the Amination of this compound

SubstrateReagentPredicted Major ProductRationale
This compoundR₂NH / Base2-(Dialkylamino)-6-ethyl-3-iodopyridineHigh electrophilicity at the C2 position due to the inductive effect of the nitrogen atom. stackexchange.com

The C-I bond at the C-3 position is generally less reactive towards SₙAr than the C-Br bond at the activated C-2 position. The steric hindrance from the adjacent ethyl group at C-6 is not expected to significantly inhibit the attack at C-2. georgiasouthern.edu

General Nucleophilic Substitution at Halogenated Sites (e.g., -OH, -OR)

Similar to amination, the substitution of halogens with oxygen-based nucleophiles such as hydroxides (-OH) or alkoxides (-OR) is a common transformation for activated halopyridines. sci-hub.se The reaction of this compound with nucleophiles like sodium methoxide (B1231860) (NaOMe) or sodium hydroxide (B78521) (NaOH) would preferentially occur at the C-2 position.

The mechanism is a typical SₙAr addition-elimination process, where the nucleophile attacks the C-2 carbon, forming a negatively charged intermediate (Meisenheimer complex). This intermediate is stabilized by resonance, with one resonance form placing the negative charge on the electronegative nitrogen atom. stackexchange.com Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the 2-alkoxy or 2-hydroxy pyridine derivative. The reactivity order for the leaving group in such SₙAr reactions is often F > Cl ≈ Br > I, as the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. nih.gov

Base-Promoted Selective Functionalization of Halopyridines

The use of strong, non-nucleophilic bases can induce unique reactivity in halopyridines, leading to functionalization at positions not typically accessible through standard SₙAr reactions. rsc.orgnih.gov One such pathway involves the formation of a pyridyne intermediate through the elimination of H-X. For this compound, a strong base like potassium hydroxide or an organic superbase could potentially deprotonate the C4 or C5 position. rsc.org

If deprotonation occurs at C4, subsequent elimination of the adjacent iodide at C3 would form a 3,4-pyridyne. Nucleophilic addition to this highly reactive intermediate could then lead to a mixture of 3- and 4-substituted products. This "halogen dance" chemistry, involving base-catalyzed isomerization and tandem substitution, provides a strategy for achieving unconventional substitution patterns on the pyridine ring. rsc.orgnih.gov Alternatively, specialized bases such as TMP (tetramethylpiperidide)-based reagents can achieve selective deprotonation (metalation) at specific C-H positions, allowing for subsequent functionalization with an electrophile. researchgate.net

Organometallic Reactions and Reagent Formation

The conversion of the electrophilic carbon-halogen bonds in this compound into nucleophilic carbon-metal bonds dramatically expands its synthetic utility. This transformation, often termed "umpolung," is typically achieved through the formation of Grignard or organolithium reagents. byjus.comadichemistry.com

Given the different reactivities of bromine and iodine, a selective reaction is possible. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making it more reactive towards metals like magnesium. Therefore, treating this compound with one equivalent of magnesium metal in an ether solvent (like THF or diethyl ether) is expected to selectively form the Grignard reagent at the C-3 position. utexas.eduwikipedia.org

Reaction: this compound + Mg → 2-Bromo-6-ethyl-3-(magnesioiodo)pyridine

The resulting organometallic compound is a powerful nucleophile. The carbon at the C-3 position, now bonded to magnesium, can attack a wide variety of electrophiles, including aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds. adichemistry.com This allows for the introduction of a diverse range of functional groups at the C-3 position, while leaving the C-2 bromine available for subsequent transformations, such as palladium-catalyzed cross-coupling reactions or further nucleophilic substitutions. The preparation of such reagents must be conducted under strictly anhydrous conditions, as they are readily destroyed by protic compounds like water. wikipedia.org

Reductive Transformations and Selective Dehalogenation Studies

Selective dehalogenation offers another avenue for the controlled modification of this compound. The differential reactivity of the C-I and C-Br bonds can be exploited to remove one halogen while leaving the other intact.

Reductive dehalogenation can be achieved using various methods, including catalytic hydrogenation. Palladium on carbon (Pd/C) is a common catalyst for this purpose. Under mild hydrogenation conditions (e.g., H2 gas at atmospheric pressure, room temperature), the more labile carbon-iodine bond can be selectively cleaved over the stronger carbon-bromine bond. This would result in the formation of 2-bromo-6-ethylpyridine. Achieving high selectivity often requires careful optimization of the catalyst, solvent, and reaction conditions. Such selective reductions are valuable for producing pyridines with a single, strategically positioned halogen for subsequent cross-coupling reactions.

Exploitation of Differential Halogen Reactivity in Dihalogenated Pyridines

The distinct electronic and steric environments of the bromine at C2 and the iodine at C3, along with their inherent differences in reactivity, enable a range of selective and orthogonal functionalization strategies.

Orthogonal functionalization refers to the stepwise, selective reaction of two or more reactive sites within the same molecule. For this compound, this is most commonly achieved through a combination of metal-catalyzed cross-coupling reactions.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, Sonogashira, etc.) is I > Br > Cl. This predictable reactivity allows for a two-step functionalization sequence:

First Coupling at the C3 Position (Iodine): A palladium-catalyzed cross-coupling reaction can be performed under mild conditions to selectively replace the iodine atom. For instance, a Suzuki coupling with a boronic acid can introduce an aryl or alkyl group at the 3-position, leaving the bromine atom untouched.

Second Coupling at the C2 Position (Bromine): The resulting 2-bromo-3-substituted-6-ethylpyridine can then be subjected to a second, often more forcing, cross-coupling reaction to functionalize the 2-position.

This orthogonal approach provides a powerful and flexible method for the synthesis of highly substituted, unsymmetrical pyridine derivatives from a single, readily accessible starting material.

Table 2: Orthogonal Functionalization Sequence
StepPositionHalogenReaction TypeRelative Conditions
1C3IodinePd-catalyzed cross-couplingMilder
2C2BrominePd-catalyzed cross-couplingMore Forcing

Pyridine Ring-Opening and Re-cyclization Strategies for Directed Functionalization

While less common than transformations that maintain the aromatic ring, pyridine ring-opening and re-cyclization cascades offer novel pathways for skeletal diversification and functionalization. One of the classic methods for pyridine ring opening is the Zincke reaction.

In a typical Zincke reaction, the pyridine nitrogen is first activated by an electron-withdrawing group, such as a 2,4-dinitrophenyl group, forming a pyridinium (B92312) salt (a Zincke salt). This activation renders the pyridine ring highly electrophilic and susceptible to nucleophilic attack. Treatment of the activated pyridinium salt with a primary or secondary amine can lead to the opening of the pyridine ring to form a Zincke aldehyde. While specific studies on this compound in this context are not prevalent, the general mechanism suggests that such a substrate could potentially undergo this transformation. The resulting highly functionalized open-chain intermediate could then, in principle, be re-cyclized under different conditions to form new heterocyclic or carbocyclic structures, a strategy that has been employed for the synthesis of substituted indoles and other heterocycles. This Ring Opening and Closing Cascade (ROCC) mechanism provides a powerful, albeit complex, method for profound structural reorganization.

Advanced Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms in Halogenation Processes

The introduction of halogen atoms onto a pyridine (B92270) ring is a non-trivial synthetic challenge due to the ring's inherent electron-deficient nature. Mechanistic studies have been pivotal in developing effective halogenation strategies.

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic functionalization, but its application to pyridines is complicated by the electronic properties of the heterocycle. wikipedia.org The pyridine ring is significantly less reactive towards electrophiles than benzene, a consequence of the high electronegativity of the nitrogen atom which reduces the electron density of the ring. wikipedia.org This deactivating effect is further intensified by the tendency of the nitrogen lone pair to coordinate with protons or Lewis acids, which are often present in EAS reaction conditions. wikipedia.orgyoutube.com This interaction places a positive charge on the nitrogen, further withdrawing electron density and making a direct attack by an electrophile exceedingly difficult. wikipedia.orgyoutube.com

Consequently, direct electrophilic halogenation of pyridine requires harsh conditions, such as high temperatures and the use of strong Brønsted or Lewis acids, and often results in low yields. nih.gov When substitution does occur under these forcing conditions, it is highly regioselective for the 3-position (meta). quora.comquimicaorganica.org Mechanistic analysis of the reaction intermediates, specifically the sigma complex (or arenium ion), reveals why this position is favored. Attack at the 2- or 4-positions results in a resonance structure where the positive charge is unfavorably placed on the electronegative nitrogen atom. quimicaorganica.orgaklectures.com In contrast, attack at the 3-position allows the positive charge to be distributed across the carbon atoms of the ring without involving the nitrogen, resulting in a more stable intermediate. aklectures.com

To circumvent the challenges of direct EAS, alternative mechanistic pathways have been developed:

Activation via N-Oxidation : Pyridine can be converted to pyridine N-oxide. The oxygen atom donates electron density back into the ring, increasing its nucleophilicity and facilitating EAS at a much faster rate than pyridine itself. wikipedia.org Following substitution, the N-oxide can be reduced to regenerate the substituted pyridine.

Metalation-Halogenation : This approach inverts the polarity of the reaction by first deprotonating a C-H bond with a strong base (metalation) to create a nucleophilic pyridyl anion, which then reacts with an electrophilic halogen source. nih.gov This method often requires directing groups to achieve reliable regioselectivity. nih.gov

Achieving high regioselectivity in pyridine halogenation is a significant synthetic challenge, and modern strategies have focused on manipulating reaction intermediates to control the site of functionalization. nih.govnsf.gov A particularly innovative approach involves a sequence of ring-opening, halogenation, and ring-closing, which temporarily transforms the unreactive pyridine into a highly reactive intermediate. nsf.govchemrxiv.org

This strategy utilizes a modified Zincke reaction to open the pyridine ring, converting it into an acyclic, conjugated azatriene known as a "Zincke imine". nih.govnsf.gov This transformation is crucial as it changes the electronic nature of the substrate from an electron-deficient heterocycle to a series of polarized alkenes that are susceptible to attack by electrophiles like N-halosuccinimides (NCS, NBS, NIS) under mild conditions. nih.govchemrxiv.org The subsequent halogenation of the Zincke imine intermediate is highly regioselective, leading predominantly to 3-halopyridines after ring-closure. nih.govchemrxiv.org

Experimental and computational studies have provided detailed insights into the mechanism and the role of the halogenating agent in determining the reaction's selectivity-determining step. chemrxiv.orgchemrxiv.org

Halogenating AgentNature of C-Hal Bond FormationSelectivity-Determining StepMechanistic Rationale
N-Chlorosuccinimide (NCS) / N-Bromosuccinimide (NBS)IrreversibleC-Hal Bond Formation (TS-I)The initial carbon-halogen bond formation is the highest energy barrier. The transition state (TS) for bromination is later than for chlorination, incurring more substrate distortion. nih.govchemrxiv.org
N-Iodosuccinimide (NIS)ReversibleDeprotonation (TS-II)The initial C-I bond formation is reversible. The subsequent deprotonation step becomes the irreversible, selectivity-determining part of the reaction. chemrxiv.org

This difference in the rate-determining step highlights how the identity of the electrophile can fundamentally alter the reaction pathway and is a key consideration in designing selective halogenation protocols for complex pyridines. chemrxiv.org

Mechanistic Insights into Metal-Catalyzed Cross-Coupling Reactions

The bromine and iodine substituents in 2-Bromo-6-ethyl-3-iodopyridine serve as versatile handles for constructing new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. A detailed understanding of the catalytic cycles is essential for optimizing these transformations.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for bond formation and generally proceed through a well-established catalytic cycle involving three fundamental steps. nih.govwikipedia.org For a substrate like this compound, the higher reactivity of the carbon-iodine bond means it will typically undergo reaction preferentially over the carbon-bromine bond.

Oxidative Addition : This is the initial step where the active, low-valent catalyst (typically a Pd(0) species) inserts into the carbon-halogen bond of the halopyridine. nih.govwikipedia.org This process increases the oxidation state of the metal from Pd(0) to Pd(II) and its coordination number by two, forming a square planar organopalladium(II) halide complex. wikipedia.orgcsbsju.edu The ease of oxidative addition generally follows the trend of bond strength: C-I > C-Br > C-Cl, making the 3-iodo position the primary site of reaction. csbsju.edu

Transmetalation : In this step, an organometallic nucleophile (e.g., R'-BY₂ in Suzuki coupling, R'-ZnX in Negishi coupling) transfers its organic group (R') to the palladium(II) center. nih.govwikipedia.org The halide ligand on the palladium is displaced, resulting in a diorganopalladium(II) complex. wikipedia.org For Suzuki-Miyaura reactions, a base is crucial for this step, as it converts the organoboron species into a more nucleophilic "ate" complex (e.g., R'B(OH)₃⁻), which facilitates the transfer of the organic group to the metal. researchgate.netnih.gov

Reductive Elimination : This is the final, product-forming step. The two organic groups attached to the palladium(II) center couple to form a new carbon-carbon bond, and the product is released from the coordination sphere. wikipedia.org Simultaneously, the palladium center is reduced from Pd(II) back to its original Pd(0) oxidation state, thus regenerating the active catalyst and allowing the cycle to begin anew. nih.govcsbsju.edu For reductive elimination to occur, the two organic fragments must be positioned adjacent (cis) to each other on the metal center. wikipedia.org

The Pd(0)/Pd(II) catalytic cycle is the most widely accepted mechanism for a vast range of cross-coupling reactions, including Suzuki, Negishi, Stille, and Sonogashira couplings. nih.govmdpi.com

The Pd(0)/Pd(II) Cycle:

Catalyst Activation : A Pd(0) species, often stabilized by ligands (L), is the active catalyst.

Oxidative Addition : The halopyridine (Ar-X) reacts with Pd(0)Lₙ to form the Pd(II) intermediate, Ar-Pd(L)₂-X.

Transmetalation : The organometallic reagent (R-M) exchanges its organic group with the halide on the palladium complex, yielding Ar-Pd(L)₂-R.

Reductive Elimination : The final product (Ar-R) is formed, regenerating the Pd(0)Lₙ catalyst.

While the Pd(0)/Pd(II) manifold is dominant, alternative catalytic cycles have been proposed and investigated. For instance, a Pd(II)/Pd(IV) cycle can be operative under certain conditions. scispace.com This pathway involves the oxidative addition of an electrophile to a Pd(II) complex, generating a high-valent Pd(IV) intermediate from which reductive elimination occurs. nih.govscispace.com

Beyond palladium, other transition metals are effective catalysts. Nickel, for example, is often used for coupling less reactive electrophiles like aryl chlorides. nih.gov Iron-catalyzed cross-coupling reactions are attractive due to the metal's low cost and toxicity, but they can operate via different mechanistic pathways. Some iron-catalyzed systems are proposed to proceed through an initial transmetalation of the nucleophile to the iron center, followed by reaction with the electrophile, a reversal of the sequence seen in palladium catalysis. nih.gov

The efficiency, scope, and selectivity of metal-catalyzed cross-coupling reactions are profoundly influenced by the choice of ligands and the specific reaction conditions. scispace.com

Influence of Ligands: Ligands play a multifaceted role in the catalytic cycle. They stabilize the metal catalyst, prevent its aggregation into inactive metal black, and modulate its electronic and steric properties to tune reactivity.

Ligand PropertyEffect on Catalytic CycleExamples
Electron-Donating Ability Increases electron density on the metal, which can facilitate the oxidative addition step.Dialkylbiaryl phosphines (e.g., RuPhos), N-heterocyclic carbenes (NHCs). researchgate.net
Steric Bulk Large, bulky ligands can promote the reductive elimination step by creating steric crowding around the metal center. They can also favor the formation of coordinatively unsaturated, highly active catalyst species. researchgate.netBuchwald-type biaryl phosphine (B1218219) ligands (e.g., BrettPhos, XPhos). researchgate.net
Bite Angle (for bidentate ligands) The geometry imposed by bidentate ligands can influence the ease of both oxidative addition and reductive elimination.dppf (1,1'-Bis(diphenylphosphino)ferrocene). mdpi.com

The choice of ligand can even alter the rate-limiting step of a reaction. For instance, in certain Buchwald-Hartwig aminations, using the bulky BrettPhos ligand makes oxidative addition the rate-limiting step, whereas the less sterically demanding RuPhos ligand shifts the bottleneck to reductive elimination. researchgate.net

Influence of Reaction Conditions:

Base : In Suzuki-Miyaura coupling, the base is not merely a spectator. It plays a triple role: it facilitates the formation of the reactive boronate complex required for transmetalation, it can unexpectedly promote the reductive elimination step, and in excess, it can form unreactive anionic boronate species that inhibit the reaction. researchgate.net The choice and concentration of the base are therefore critical.

Solvent : The polarity of the solvent can significantly affect reaction rates, especially for steps that involve the formation or consumption of charged species. scispace.com

Temperature : Reaction temperature provides the necessary activation energy for the various steps in the catalytic cycle. Higher temperatures are often required for the activation of less reactive C-Cl and C-F bonds compared to the more reactive C-Br and C-I bonds.

Mechanistic Studies of Halogen Dance Rearrangements in Pyridine Systems

The halogen dance (HD) is a base-catalyzed rearrangement reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgresearchgate.netclockss.org This thermodynamically driven process offers a powerful method for functionalizing positions on the pyridine ring that are otherwise difficult to access through conventional means. wikipedia.org The reaction typically begins with the formation of an aryl anion via deprotonation or metal-halogen exchange, which then initiates the halogen migration. wikipedia.org

The mechanism of the halogen dance has been a subject of significant investigation. Early work by Joseph F. Bunnett on polybrominated benzenes provided compelling evidence against a simple intramolecular shift or a mechanism involving aryne intermediates. wikipedia.orgrsc.org Instead, the currently accepted mechanism involves a stepwise, intermolecular process. wikipedia.orgrsc.org

The reaction commences with the generation of a pyridyl anion by a strong base. wikipedia.org This anion then acts as a nucleophile, attacking a halogen atom on a neutral, unreacted molecule of the starting material. This transfer results in a new lithiated species and a dihalogenated intermediate, propagating a chain process. wikipedia.org Studies have shown that this intermolecular halogen transfer successfully explains the observed product distributions, including the formation of disproportionated side products, which would be inconsistent with a purely intramolecular pathway. rsc.org Computational studies using Density Functional Theory (DFT) have further supported the feasibility of intermolecular pathways by modeling transition states for the lithium-halogen exchange, which is central to the halogen dance mechanism. whiterose.ac.ukias.ac.inbeilstein-archives.org

The choice of base is a critical factor that dictates the initial step and subsequent pathway of the halogen dance rearrangement. wikipedia.org Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) typically initiate the reaction by deprotonating the pyridine ring at the most acidic position, which is influenced by the electronic effects of the existing substituents. wikipedia.orgclockss.org For a substrate like this compound, LDA would likely deprotonate the C4 position, generating a 4-lithiopyridine (B8661376) intermediate that can then initiate the dance.

In contrast, organolithium bases such as n-butyllithium (n-BuLi) can also initiate the reaction via metal-halogen exchange. wikipedia.org This exchange is generally faster with heavier, more polarizable halogens. In this compound, n-BuLi would preferentially exchange with the iodine at the C3 position over the bromine at the C2 position, forming a 3-lithiopyridine intermediate.

The nature of the organometallic species formed is paramount. The rearrangement proceeds toward the most thermodynamically stable pyridyl anion. wikipedia.org Therefore, the initial lithiated species will rearrange if a more stable anionic intermediate can be formed at a different position on the ring. The interplay between the base used, the initial organometallic intermediate formed, and the relative stability of potential rearranged intermediates directs the final outcome of the reaction.

BasePrimary Mode of ActionLikely Initial Intermediate with this compoundGoverning Principle
Lithium Diisopropylamide (LDA)Deprotonation (C-H abstraction)2-Bromo-6-ethyl-3-iodo-4-lithiopyridineKinetic or thermodynamic acidity of ring protons.
n-Butyllithium (n-BuLi)Metal-Halogen Exchange2-Bromo-6-ethyl-3-lithiopyridineReactivity of the C-X bond (C-I > C-Br).
Sodium Amide (NaNH₂)Deprotonation / Elimination-AdditionCan lead to pyridyne intermediates.Strongly basic, can promote elimination.

Solvent Effects and Reaction Environment Influences on Reactivity and Selectivity

The reaction environment, particularly the choice of solvent and temperature, exerts a profound influence on the reactivity of the organometallic intermediates and the selectivity of the halogen dance. Organolithium bases, which are central to these transformations, exist as aggregates whose size and reactivity are highly dependent on the solvent. acs.org

Coordinating ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly employed. They can solvate the lithium cation, breaking down larger, less reactive aggregates into smaller, more reactive ones. This modulation of the base's reactivity can be so significant that a reaction proceeding smoothly in THF may be completely suppressed in a different solvent like tetrahydropyran. wikipedia.org The solvent's ability to stabilize intermediates can also affect the thermodynamic landscape of the rearrangement, potentially altering the final product ratio.

Temperature is another critical parameter for selectivity. Halogen dance reactions and the metalations that precede them are typically conducted at very low temperatures, such as -70°C or below, to control the high reactivity of the organometallic intermediates. nih.gov At lower temperatures, the initial metalation step is slowed, increasing the probability that both the metalated species and the unreacted starting material coexist, a necessary condition for the intermolecular halogen transfer to occur. wikipedia.org Conversely, higher temperatures can accelerate metalation and may favor alternative pathways or lead to the formation of side products like pyridynes, thereby suppressing the desired rearrangement. wikipedia.orgnih.gov

Investigation of Competing Side Reactions and Strategies for Selectivity Control in Complex Pyridine Synthesis

The synthesis of highly substituted pyridines is often complicated by a variety of competing side reactions, which necessitates careful strategic planning to achieve the desired regioselectivity. For a substrate like this compound, several undesired pathways can compete with the halogen dance.

Competing Reactions:

Direct Functionalization: The initially formed organometallic intermediate can be trapped by an electrophile before it has the opportunity to rearrange.

Pyridyne Formation: In the presence of certain strong bases (e.g., NaNH₂), elimination of HBr or HI can lead to the formation of highly reactive pyridyne intermediates, resulting in a mixture of substitution products. rsc.org

Nucleophilic Addition: Organolithium reagents like n-BuLi can, under certain conditions, add directly to the pyridine ring as a nucleophile instead of acting as a base or exchange reagent. acs.org

Disproportionation: The intermolecular nature of the halogen dance can lead to mixtures of polyhalogenated and dehalogenated pyridines. rsc.org

Strategies for Selectivity Control:

Temperature Control: Maintaining cryogenic temperatures (e.g., -78°C) is the most common strategy to minimize side reactions by stabilizing the reactive intermediates and preventing premature decomposition or elimination. nih.gov

Choice of Base: As discussed, selecting a base that favors a specific initiation pathway (deprotonation vs. metal-halogen exchange) is fundamental to directing the reaction. wikipedia.org The aggregation state of the base, influenced by additives, can also be crucial for selectivity. acs.org

Order of Reagent Addition: Selectivity can be controlled by manipulating the order of addition. Slow, gradual addition of the base to the pyridine substrate ensures that both the metalated species and the halogen donor are present, favoring the halogen dance. Conversely, adding the substrate to an excess of the base can lead to complete, rapid metalation, which may suppress the dance and favor direct functionalization upon quenching with an electrophile. wikipedia.org

Continuous-Flow Chemistry: Modern techniques like continuous-flow processing allow for precise control over reaction time and temperature, enabling the selective trapping of either kinetically or thermodynamically favored intermediates, thus cleanly separating pathways like direct deprotonation from the subsequent halogen dance. nih.gov

Side ReactionDescriptionStrategy for Control
Pyridyne FormationElimination of HX to form a reactive aryne intermediate.Use of non-eliminating bases (e.g., LDA); maintain very low temperatures.
Nucleophilic AdditionThe organometallic base (n-BuLi) adds to the C=N bond.Use sterically hindered bases (LDA); low temperatures; use of mixed aggregates. acs.org
Premature QuenchingThe initial lithiated species is trapped before rearrangement.Allow sufficient time for rearrangement before adding electrophile; control reagent addition order. wikipedia.org
DisproportionationFormation of polyhalogenated and dehalogenated byproducts.Careful control of stoichiometry and reaction time.

Spectroscopic Characterization and Advanced Computational Analysis of 2 Bromo 6 Ethyl 3 Iodopyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 2-Bromo-6-ethyl-3-iodopyridine, a combination of ¹H, ¹³C, and ¹⁵N NMR techniques provides a complete picture of its atomic connectivity and electronic environment.

The NMR spectra of substituted pyridines are well-documented, with substituent-induced chemical shifts providing deep insight into electronic effects within the aromatic ring. aip.org In this compound, the positions of the two remaining aromatic protons are dictated by the cumulative electronic influence of the bromo, iodo, and ethyl substituents.

¹H NMR: The pyridine (B92270) ring exhibits two proton signals. The proton at the C5 position is expected to appear as a doublet, and the proton at the C4 position as a doublet, with coupling between them. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The electronegativity and anisotropic effects of the halogen substituents typically cause a downfield shift of the adjacent ring protons. rsc.org

¹³C NMR: The ¹³C spectrum will show five distinct signals for the pyridine ring carbons and two for the ethyl group. The chemical shifts are significantly influenced by the attached substituents. libretexts.org Carbons bonded directly to the electronegative halogens (C2 and C3) will be strongly deshielded. The C6 carbon, bonded to the ethyl group and adjacent to the nitrogen, will also be shifted downfield. The general chemical shift ranges for substituted pyridines are well-established. compoundchem.comtestbook.com

¹⁵N NMR: The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom. researchgate.net Substitution on the pyridine ring, particularly at the ortho (C2 and C6) positions, causes significant changes in the ¹⁵N resonance. mdpi.com The presence of the electron-withdrawing bromine and the bulky ethyl group at the C2 and C6 positions, respectively, is expected to shift the ¹⁵N signal downfield compared to unsubstituted pyridine. researchgate.net

Table 1: Predicted NMR Chemical Shift Ranges for this compound

NucleusPositionPredicted Chemical Shift (δ, ppm)Expected Multiplicity
¹HH4~8.0 - 8.5d
¹HH5~7.2 - 7.7d
¹H-CH₂-~2.8 - 3.2q
¹H-CH₃~1.2 - 1.5t
¹³CC2 (C-Br)~140 - 145s
¹³CC3 (C-I)~95 - 105s
¹³CC4~145 - 150s
¹³CC5~125 - 130s
¹³CC6 (C-ethyl)~160 - 165s
¹³C-CH₂-~25 - 30s
¹³C-CH₃~13 - 16s
¹⁵NN1~ -40 to -70 (relative to CH₃NO₂)s

NMR spectroscopy is a powerful tool for monitoring reaction progress and identifying transient intermediates. acs.org In the synthesis of substituted pyridines, NMR can be used to track the consumption of starting materials and the formation of products in real-time. Techniques like 2D exchange spectroscopy (EXSY) can provide kinetic and equilibrium data for dynamic processes. researchgate.net For this compound, NMR could be employed to study its conformational dynamics, such as the rotation of the ethyl group, and to investigate its interactions with other molecules, for example, in the formation of complexes or reaction intermediates.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Correlated Theoretical Studies

For this compound, the spectra would be characterized by several key vibrational modes:

Pyridine Ring Vibrations: The characteristic ring stretching (νC=C, νC=N) and ring breathing modes of the pyridine skeleton are expected in the 1600-1400 cm⁻¹ region. pw.edu.pl

C-H Vibrations: Aromatic C-H stretching (νC-H) vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group occurs in the 2980-2850 cm⁻¹ range.

Carbon-Halogen Vibrations: The C-Br and C-I stretching vibrations are found in the far-infrared region. The C-Br stretch is expected around 650-550 cm⁻¹, and the C-I stretch at even lower wavenumbers, typically 600-500 cm⁻¹. These bands are often intense in the Raman spectrum.

Theoretical calculations, particularly using Density Functional Theory (DFT), are crucial for accurately assigning these vibrational modes. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated and compared with the experimental FT-IR and FT-Raman data. acs.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity (IR/Raman)
Aromatic C-H StretchPyridine-H3100 - 3000Medium / Strong
Aliphatic C-H Stretch-CH₂-, -CH₃2980 - 2850Strong / Strong
Ring C=N, C=C StretchPyridine Ring1600 - 1400Strong / Strong
CH₂ Scissoring-CH₂-~1465Medium / Medium
CH₃ Asymmetric Bend-CH₃~1450Medium / Medium
CH₃ Symmetric Bend-CH₃~1375Medium / Medium
Aromatic C-H Out-of-Plane BendPyridine-H900 - 700Strong / Weak
C-Br StretchPyridine-Br650 - 550Strong / Strong
C-I StretchPyridine-I600 - 500Strong / Very Strong

Mass Spectrometry (MS) for Molecular Structure Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₇BrIN), MS would provide definitive confirmation of its molecular formula.

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while iodine is monoisotopic (¹²⁷I). This combination will result in a characteristic molecular ion cluster with two peaks of nearly equal intensity (M⁺ and M⁺+2), separated by two mass units. youtube.com This pattern is a clear indicator of the presence of a single bromine atom in the molecule. slideshare.net

The fragmentation pattern observed under electron impact (EI) ionization would provide further structural information. libretexts.org Common fragmentation pathways for halogenated pyridines include the loss of the halogen atoms (as X· or HX), cleavage of the ethyl group (loss of ·CH₃ or ·C₂H₅), and fragmentation of the pyridine ring itself. researchgate.net

Table 3: Predicted Isotopic Distribution for the Molecular Ion of this compound

IonExact Mass (Da)Relative Abundance (%)
[C₇H₇⁷⁹BrIN]⁺310.8808100.0
[C₇H₇⁸¹BrIN]⁺312.878897.3

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide definitive data on bond lengths, bond angles, and torsional angles of this compound. mdpi.com

Furthermore, X-ray analysis would reveal the details of intermolecular interactions that govern the crystal packing. For halogenated compounds, halogen bonding is a significant directional interaction that can influence crystal architecture. mdpi.com In the crystal lattice of this compound, it is plausible that C-I···N or C-Br···N halogen bonds could form, in addition to other weak interactions like C-H···π stacking. nih.govacs.orgju.edu.joacs.org Analysis of crystal structures of similar substituted pyridines provides a basis for predicting these interactions. acs.orgeurjchem.com

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are essential counterparts to experimental studies. physchemres.org These computational approaches allow for the prediction of a wide range of molecular properties, providing deeper insight into structure and reactivity. mostwiedzy.pl

For this compound, DFT calculations could be used to:

Optimize Molecular Geometry: Predict the most stable conformation, including bond lengths and angles, which can be compared with X-ray diffraction data. researchgate.net

Predict Spectroscopic Data: Calculate NMR chemical shifts, vibrational frequencies, and electronic absorption spectra. researchgate.netnih.gov This is particularly useful for assigning complex experimental spectra.

Analyze Electronic Structure: Determine properties like molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges. nih.gov These analyses help in understanding the molecule's reactivity, potential sites for electrophilic or nucleophilic attack, and the nature of intermolecular interactions like halogen bonding. acs.orgmdpi.com

The synergy between these computational methods and high-resolution spectroscopic techniques provides a robust framework for the complete characterization of this compound.

Synthetic Utility and Applications of 2 Bromo 6 Ethyl 3 Iodopyridine in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

Heterocyclic compounds are fundamental to medicinal chemistry, materials science, and agriculture. The unique electronic and steric properties of 2-Bromo-6-ethyl-3-iodopyridine make it an excellent starting material for synthesizing a variety of complex heterocyclic structures.

Synthesis of Polysubstituted Quinolines and Isoquinolines from Dihalopyridines

The synthesis of quinoline (B57606) and isoquinoline (B145761) scaffolds, which are core structures in many bioactive compounds, can be achieved through annulation strategies starting from highly functionalized precursors. organic-chemistry.org Dihalopyridines serve as key substrates in palladium-catalyzed reactions that construct these fused bicyclic systems. For instance, methods like the sequential coupling-imination-annulation of ortho-haloaryl aldehydes with alkynes demonstrate a pathway to isoquinolines. organic-chemistry.org

While direct literature on this compound for this purpose is specific, its structure is well-suited for such transformations. The more reactive C-I bond can undergo an initial coupling reaction (e.g., Sonogashira coupling with a terminal alkyne), followed by further manipulation and an intramolecular cyclization involving the C-Br bond or the pyridine (B92270) nitrogen to form the second ring. This stepwise approach, capitalizing on the differential reactivity of the two halogen atoms, allows for the controlled assembly of polysubstituted quinolines and isoquinolines, incorporating the ethyl-pyridine moiety into the final structure.

Table 1: Potential Annulation Strategies for Quinoline/Isoquinoline Synthesis

Reaction Type Halogen Reactivity Potential Intermediate Resulting Heterocycle
Sonogashira/Heck Coupling & Cyclization C-I > C-Br Alkynyl- or alkenyl-substituted bromopyridine Polysubstituted Quinoline
Buchwald-Hartwig Amination & Cyclization C-I or C-Br Aminated halopyridine derivative Tetrahydroquinoline derivative

Formation of Polyheteroarylated 2-Pyridones

The 2-pyridone ring is a significant structural motif in numerous nitrogen-containing heterocyclic systems and ligands. mdpi.com Recent advancements have demonstrated that 2-bromopyridines can be converted into complex, polyheteroarylated 2-pyridones using ruthenium-based catalytic systems. mdpi.com This transformation proceeds through a domino reaction sequence that can involve oxygen incorporation, a Buchwald-Hartwig type C-N coupling, and subsequent C-H bond activation to attach multiple aryl or heteroaryl groups to the pyridone core. mdpi.com

Applying this methodology to this compound would offer a pathway to highly substituted pyridones. The reaction could be initiated at the C-Br position, leading to the formation of the N-pyridyl-2-pyridone intermediate. The remaining C-I bond, along with the C-H positions on the pyridine ring, would then be available for subsequent ruthenium-catalyzed C-H heteroarylation, resulting in a pyridone scaffold decorated with multiple substituents. The ethyl group at the 6-position would sterically influence the substitution pattern, potentially providing regiochemical control.

Preparation of Functionalized Imidazopyridines

Imidazopyridines are a privileged class of heterocycles found in numerous pharmaceuticals, including well-known drugs like Zolpidem. nih.govsemanticscholar.org The synthesis of this scaffold often begins with a 2-aminopyridine (B139424) derivative. This compound can serve as a precursor to the required aminopyridine through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination, replacing one of the halogen atoms (typically the more reactive bromine at the 2-position) with an amino group.

Once the 2-amino-6-ethyl-3-iodopyridine intermediate is formed, classical imidazopyridine synthesis, such as the Tschitschibabin reaction, can be employed to construct the fused imidazole (B134444) ring. semanticscholar.org The resulting 6-ethyl-7-iodoimidazo[1,2-a]pyridine would be a highly valuable intermediate. The iodine atom at the 7-position provides a reactive handle for introducing a wide array of functional groups via cross-coupling reactions, enabling the rapid generation of diverse libraries of functionalized imidazopyridines for drug discovery and medicinal chemistry applications. arizona.edu

Development of Pyridine-Based Ligands for Organometallic Chemistry

Pyridine-based ligands are ubiquitous in organometallic chemistry and catalysis due to their stability and tunable electronic and steric properties. mdpi.com The ability to introduce multiple, distinct functional groups onto a pyridine ring is crucial for designing ligands with specific coordination properties.

Tailored Ligand Design for Transition Metal Catalysis

This compound is an ideal platform for creating tailored ligands. The pyridine nitrogen atom serves as a primary coordination site for a transition metal. The two different halogen atoms allow for selective, orthogonal functionalization to build more complex ligand architectures, such as pincer or scaffold-type ligands. georgiasouthern.edugeorgiasouthern.edu

For example, a sequential cross-coupling strategy can be envisioned:

First Coupling: A Suzuki or Sonogashira reaction at the more reactive C-I position to introduce a phosphine (B1218219), amine, or another coordinating group.

Second Coupling: A subsequent coupling reaction at the less reactive C-Br position to add a second, different coordinating arm or a sterically bulky group to fine-tune the ligand's properties.

This approach allows for the precise construction of bidentate or tridentate ligands where the electronic and steric environment around the metal center is meticulously controlled. Such "designer ligands" are critical for developing catalysts with high activity, selectivity, and stability for a wide range of organic transformations. researchgate.net

Precursors for Specialty Organic Materials and Fine Chemicals

The unique substitution pattern of this compound also makes it a valuable precursor for the synthesis of specialty organic materials and fine chemicals. Halogenated pyridines are key building blocks for creating functional polymers and molecules with specific electronic or optical properties. nbinno.comnbinno.com

The presence of two reactive halogen sites on the this compound molecule allows it to be used as a monomer or cross-linking agent in polymerization reactions. nbinno.com For example, palladium-catalyzed cross-coupling reactions like Suzuki or Stille polymerization can be used to incorporate this pyridine unit into the backbone of conjugated polymers. Such polymers are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where the pyridine moiety can influence charge transport and photophysical properties. nbinno.com The ethyl group provides increased solubility and processability for the resulting materials, which is a critical factor in the fabrication of electronic devices.

Synthesis of Aromatic Nitriles and Other Functionalized Aryl Compounds

The conversion of aryl halides to aryl nitriles is a fundamental transformation in organic chemistry, providing access to key intermediates for pharmaceuticals, agrochemicals, and materials. This compound serves as an excellent substrate for such conversions, primarily through palladium-catalyzed cyanation reactions. rsc.orgunipr.it Due to the greater reactivity of the C–I bond compared to the C–Br bond in oxidative addition to palladium(0) complexes, cyanation can be selectively directed to the 3-position.

Commonly employed cyanide sources include zinc cyanide (Zn(CN)₂), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), and ethyl cyanoacetate, each offering advantages in terms of reactivity, safety, and functional group tolerance. rsc.orgresearchgate.net The choice of catalyst, ligand, and reaction conditions allows for fine-tuning of the process to achieve high yields of the desired monosubstituted product, 2-bromo-6-ethylpyridine-3-carbonitrile. rsc.org

Beyond cyanation, the dual halogenation of this pyridine derivative permits a wide array of other functionalizations. The more reactive iodo group can participate in Suzuki, Sonogashira, or Ullmann-type couplings, allowing for the introduction of aryl, alkynyl, or amino groups, respectively, while leaving the bromo group intact for subsequent transformations. researchgate.net This stepwise approach is a cornerstone of modern synthetic strategy, enabling the efficient construction of unsymmetrically substituted 2,3,6-trisubstituted pyridines. researchgate.net

Table 1: Representative Conditions for Selective Cyanation of Aryl Halides This table illustrates general methodologies applicable to the selective cyanation of this compound at the C-I position.

Cyanide SourceCatalyst/LigandSolventTypical ConditionsSelectivity
K₄[Fe(CN)₆]Pd(OAc)₂ / Ligand (e.g., dppf)DMF, NMP80-140 °CHigh for C-I over C-Br
Zn(CN)₂Pd₂(dba)₃ / Ligand (e.g., XPhos)DMF, Dioxane100-150 °CHigh for C-I over C-Br
Ethyl CyanoacetatePd(OAc)₂ / TMEDADMF130 °CApplicable for C-I functionalization

Preparation of Difluoromethylated Pyridine Derivatives

The introduction of fluorine-containing groups, such as the difluoromethyl (–CF₂H) group, is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. scispace.comdntb.gov.ua While direct C-difluoromethylation of the this compound core can be challenging, the pyridine nitrogen atom is amenable to functionalization.

A novel, transition-metal-free method for the N-difluoromethylation of pyridines utilizes readily available ethyl bromodifluoroacetate as the fluorine source. scispace.com The reaction proceeds through a two-step sequence involving N-alkylation by the ethyl bromodifluoroacetate, followed by an in situ hydrolysis and decarboxylation to yield the N-difluoromethylated pyridinium (B92312) species. scispace.com The steric and electronic properties of the substituents on the pyridine ring can influence the reaction's efficiency. scispace.com Applying this method to this compound would result in the formation of a novel N-difluoromethylpyridinium salt, a compound with potential applications in various fields.

Table 2: General Method for N-Difluoromethylation of Pyridines This table outlines the synthetic approach for the N-difluoromethylation of pyridine substrates.

StepReagentsSolventPurpose
1. N-AlkylationEthyl bromodifluoroacetate (BrCF₂COOEt)THF or AcetonitrileForms an N-substituted pyridinium intermediate.
2. Hydrolysis/DecarboxylationIn situ reaction-Removes the ethyl carboxylate group to yield the final N-CF₂H product.

Strategic Building Blocks for Chemical Diversification Libraries in Research

In drug discovery and chemical biology, the generation of chemical libraries containing structurally diverse molecules is essential for identifying new bioactive agents. chemistryviews.orgmdpi.com this compound is an exemplary "building block" for constructing such libraries due to its multiple, orthogonally reactive sites. The term "building block" refers to a core molecular scaffold that can be systematically and predictably modified to generate a large family of related compounds. researchgate.net

The differential reactivity of the C-I and C-Br bonds is the key feature that allows for a programmed, stepwise synthesis. For example, a Suzuki coupling can be performed selectively at the 3-position (iodide), followed by a Buchwald-Hartwig amination at the 2-position (bromide). Further modifications could involve reactions at the pyridine nitrogen or transformations of the ethyl group. This systematic approach enables the rapid creation of a matrix of compounds from a single precursor, facilitating the exploration of structure-activity relationships (SAR).

Table 3: Hypothetical Diversification Strategy for this compound

Reaction SiteReaction TypeExample ReagentResulting Functional Group
C3-IodineSuzuki CouplingArylboronic acidIntroduction of an aryl group
C2-BromineBuchwald-Hartwig AminationPrimary or secondary amineIntroduction of an amino group
Pyridine NitrogenN-AlkylationMethyl iodideFormation of a pyridinium salt

Applications in Advanced Material Synthesis

Halogenated pyridine derivatives are increasingly recognized as crucial intermediates for the synthesis of advanced materials, particularly in the field of organic electronics. nbinno.com These compounds serve as precursors to monomers and oligomers that can be polymerized to form materials with tailored electronic and physical properties. nbinno.com Although research may specifically mention related structures like 2-Amino-5-bromo-3-iodopyridine, the principles extend to this compound.

The pyridine ring, being an electron-deficient system, can be incorporated into polymer backbones to influence properties such as charge transport, thermal stability, and photophysical characteristics. nbinno.com By using cross-coupling reactions at the bromo and iodo positions, this building block can be integrated into conjugated polymer chains. Such polymers are essential for the fabrication of next-generation electronic devices, including:

Organic Light-Emitting Diodes (OLEDs)

Organic Field-Effect Transistors (OFETs)

Organic Photovoltaics (OPVs)

The ability to precisely control the molecular structure through synthetic modifications of this building block allows material scientists to fine-tune the electronic band gap and solubility of the resulting polymers, which is critical for optimizing device performance. nbinno.com

Table 4: Potential Roles in Advanced Material Synthesis

Material TypeFunction of Pyridine Building BlockKey Properties Influenced
Conductive/Semiconductive PolymersMonomer unit in polymer backboneElectronic band gap, charge transport
Functional PolymersIncorporated into polymer structureThermal stability, flame retardancy
Organic Electronics (OLEDs, OFETs)Precursor for active layer materialsLuminescence, charge mobility

Future Perspectives and Emerging Research Avenues for Halogenated Pyridines

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The synthesis of halogenated pyridines has traditionally relied on methods that can be harsh and generate significant waste. The future of pyridine (B92270) synthesis lies in the adoption of green chemistry principles. nih.gov This involves developing protocols that utilize environmentally friendly solvents (such as water), reduce the use of hazardous reagents, and improve atom economy through catalysis and one-pot reactions. nih.govnih.gov

Key areas of development include:

Catalytic C-H Halogenation: Direct C-H halogenation avoids the need for pre-functionalized starting materials, reducing step counts and waste. While challenging for electron-deficient rings like pyridine, new catalytic systems are being explored to achieve this transformation under milder conditions. nih.gov

Metal-Free Synthesis: Moving away from heavy metal catalysts (like palladium) can reduce costs and environmental impact. rsc.org Research into organocatalysis and metal-free C-N bond-forming reactions for aminating polyhalogenated pyridines is a promising avenue. rsc.org

Use of Renewable Feedstocks: A long-term goal is the synthesis of pyridines from renewable biomass sources, such as glycerol, in thermo-catalytic processes, which would represent a significant leap in sustainable chemical production. rsc.org

Table 1: Comparison of Synthetic Approaches for Halogenated Pyridines
Synthetic StrategyTraditional ApproachEmerging Sustainable ApproachKey Benefits of Sustainable Approach
Halogen SourceElemental halogens (e.g., Br₂, Cl₂)Halide salts, N-halosuccinimidesSafer handling, reduced toxicity
CatalysisStoichiometric reagents, harsh acidsTransition-metal catalysis, organocatalysis, photocatalysisHigher efficiency, milder conditions, improved selectivity acs.org
SolventsChlorinated hydrocarbons, DMFWater, bio-renewable solvents, solvent-free conditionsReduced environmental impact, lower cost nih.gov
Overall ProcessMulti-step synthesis with intermediatesOne-pot reactions, C-H functionalizationIncreased atom and step economy, less waste mdpi.com

Enhanced Chemo- and Regioselective Functionalization of Polyhalogenated Pyridines

A molecule such as 2-Bromo-6-ethyl-3-iodopyridine presents a significant challenge in regioselectivity: how to selectively react at the C2-Br, C3-I, or an available C-H position. The inherent electronic properties of the pyridine ring favor reactions at the C2, C4, and C6 positions. nih.gov Future research is intensely focused on overcoming these innate biases to achieve precise control over which position is functionalized.

Advanced strategies to control selectivity include:

Orthogonal Reactivity: The different carbon-halogen bonds (C-I vs. C-Br) can be selectively targeted. Generally, the C-I bond is more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond, allowing for sequential functionalization. researchgate.net

Directed Metalation: Using directing groups, it is possible to activate specific C-H bonds for metalation and subsequent reaction, overriding the natural reactivity of the pyridine ring. nih.gov

Pyridyne Intermediates: The generation of highly reactive pyridyne intermediates from dihalopyridines allows for the regioselective addition of nucleophiles to synthesize otherwise inaccessible substitution patterns. nih.govnih.gov

Catalyst and Ligand Control: In transition-metal catalysis, the choice of ligand can profoundly influence which halogen on a polyhalogenated ring undergoes oxidative addition, thereby controlling the site of reaction. nih.govresearchgate.net For instance, in Suzuki-Miyaura reactions of dihalopyridines, selectivity can be tuned by optimizing the catalyst, base, and solvent system. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from batch processing to continuous flow chemistry is revolutionizing the synthesis of pharmaceuticals and fine chemicals, including pyridine derivatives. vcu.edu Flow chemistry offers superior control over reaction parameters like temperature, pressure, and mixing, leading to higher yields, better safety profiles, and easier scalability. vcu.edubeilstein-journals.org

Future trends in this area involve:

Multi-step Continuous Synthesis: Designing flow setups where multiple reaction steps are performed sequentially without isolating intermediates. This has been demonstrated for complex heterocyclic syntheses and significantly reduces production time and cost. vcu.edunih.gov

Automated Self-Optimizing Reactors: Integrating flow reactors with real-time monitoring (e.g., NMR, IR spectroscopy) and machine-learning algorithms allows for the autonomous optimization of reaction conditions. This accelerates the discovery of optimal synthetic protocols.

Handling of Hazardous Intermediates: Flow chemistry enables the safe in-situ generation and immediate use of hazardous or unstable intermediates, such as organolithium reagents or pyridynes, which are often required for complex pyridine functionalization. nih.gov

Table 2: Advantages of Flow Chemistry in Pyridine Synthesis
ParameterBatch SynthesisFlow Chemistry
Heat TransferInefficient, potential for hot spotsHighly efficient due to high surface-area-to-volume ratio
SafetyHigher risk with large volumes of reagentsImproved safety with small reaction volumes at any given time nih.gov
ScalabilityChallenging, often requires re-optimizationStraightforward by running the system for a longer duration beilstein-journals.org
Reaction ControlLimited control over mixing and temperature gradientsPrecise control over residence time, temperature, and stoichiometry beilstein-journals.org
Process IntegrationDifficult to integrate multiple stepsAmenable to multi-step, continuous processing vcu.edu

Exploration of Novel Catalytic Systems for Pyridine Functionalization

The development of novel catalysts is paramount for advancing pyridine chemistry. While palladium has been the workhorse for cross-coupling reactions, research is expanding to include other metals and catalytic paradigms. beilstein-journals.orgwikipedia.orgmdpi.com

Emerging catalytic frontiers include:

Earth-Abundant Metal Catalysis: Catalysts based on iron, nickel, and copper are being developed as more sustainable and economical alternatives to precious metals like palladium and rhodium. wikipedia.org

Photoredox Catalysis: This approach uses light to generate radical intermediates under exceptionally mild conditions, enabling new types of pyridine functionalizations that are not accessible through traditional thermal methods. nih.govacs.org It allows for the activation of C-H bonds and the formation of C-C bonds with high selectivity. researchgate.net

Dual Catalysis: Combining two different catalytic cycles (e.g., transition-metal catalysis with organocatalysis or photocatalysis) can achieve transformations that are not possible with a single catalyst, leading to novel and efficient routes to complex pyridines. researchgate.net

Rare-Earth Metal Catalysis: Catalysts based on metals like scandium and yttrium have shown unique reactivity for the C-H alkylation of pyridines. beilstein-journals.org

Advanced Computational Modeling for Predictive Synthesis and Reactivity in Pyridine Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of halogenated pyridines. mostwiedzy.plnih.gov It provides insights that are difficult to obtain through experiments alone, thereby accelerating the development of new synthetic methods.

Applications of computational modeling include:

Mechanism Elucidation: DFT calculations can map out entire reaction pathways, identify transition states, and determine rate-limiting steps, providing a deep understanding of reaction mechanisms. nih.gov

Predicting Regioselectivity: Computational models can predict the most likely site of reaction in polyhalogenated pyridines by calculating activation energies for different pathways. For example, the "aryne distortion model" uses DFT to predict the regioselectivity of nucleophilic additions to pyridyne intermediates. nih.govacs.org

Catalyst Design: By modeling the interaction between a catalyst, ligands, and the pyridine substrate, researchers can rationally design new catalysts with enhanced activity and selectivity. nih.gov

Property Prediction: Computational methods can predict physical and chemical properties of novel pyridine derivatives before they are synthesized, helping to guide synthetic efforts toward molecules with desired characteristics. mostwiedzy.ploberlin.edu

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-Bromo-6-ethyl-3-iodopyridine, and how do reaction parameters influence yield?

Methodological Answer: The synthesis typically involves halogenation and cross-coupling strategies. For example:

  • Halogenation : Sequential bromination and iodination of pyridine derivatives under controlled conditions (e.g., using NBS for bromination and I₂/KI for iodination).
  • Cross-Coupling : Nickel- or palladium-catalyzed reactions, such as reductive coupling of 2-halomethylpyridines (analogous to methods in ).
    Key Parameters :
  • Catalyst Selection : Nickel catalysts (e.g., NiCl₂/PPh₃) improve regioselectivity for ethyl substitution .
  • Temperature : Reactions often proceed at 80–120°C to balance reactivity and decomposition.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (using ethanol/water mixtures) yields pure product. Melting points of analogs (e.g., 78–82°C for 3-Bromo-2-hydroxy-5-methylpyridine ) can guide purity assessment.

Q. Which analytical techniques are optimal for characterizing this compound?

Methodological Answer:

  • X-Ray Crystallography : Resolves molecular geometry and halogen positioning. SHELXL refines heavy-atom (Br, I) structures, accounting for absorption corrections and twinning .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies ethyl and pyridine signals. Heavy atoms may cause signal broadening; deuterated DMSO or CDCl₃ are preferred solvents.
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 327.89).
  • Elemental Analysis : Validates C, H, N, Br, and I percentages (±0.3% tolerance).

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent halogen loss or decomposition.
  • Handling : Use gloveboxes for air-sensitive reactions. Safety protocols for bromine/iodine compounds (e.g., R36/37/38 ) include fume hoods and PPE.
  • Stability Monitoring : Periodic NMR or TLC checks for degradation (e.g., appearance of hydroxy byproducts via oxidation ).

Advanced Research Questions

Q. How can crystallographic challenges arising from bromine and iodine atoms be mitigated during structure refinement?

Methodological Answer:

  • Absorption Corrections : Use multi-scan methods (SADABS) in SHELXL to address heavy-atom absorption .
  • Twinning : Employ TWIN/BASF commands in SHELXL for twinned data. Example: A 2020 study resolved a Br/I-containing analog with R1 < 0.05 using these tools .
  • Disorder Modeling : Split positions for ethyl or halogen atoms if thermal parameters exceed 0.08 Ų.

Q. What experimental strategies resolve contradictions in reported reactivity data for halogenated pyridines?

Methodological Answer:

  • Comparative Studies : Replicate reactions under varying conditions (e.g., solvent polarity, catalyst loading). For example, phosphonylation of bromopyridines shows solvent-dependent regioselectivity .
  • Mechanistic Probes : Isotopic labeling (e.g., D₂O quenching) or trapping intermediates (e.g., TEMPO for radicals).
  • Cross-Validation : Combine HPLC, GC-MS, and in-situ IR to track side products.

Q. How does the 6-ethyl substituent influence regioselectivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The ethyl group increases steric hindrance at the 6-position, directing coupling (e.g., Suzuki-Miyaura) to the 3-iodo site.
  • Electronic Effects : EDG (ethyl) slightly activates the pyridine ring, but iodine’s electronegativity dominates. Computational studies (DFT) on analogs suggest a ΔΔG‡ of ~2 kcal/mol favoring 3-position reactivity .
  • Experimental Validation : Compare yields with 6-methyl analogs (e.g., 2-Bromo-6-methylpyridine ).

Q. How can researchers design experiments to minimize systematic errors in halogenated pyridine synthesis?

Methodological Answer:

  • Control Experiments : Run parallel reactions without catalysts to identify non-catalytic pathways.
  • Error Analysis : Use statistical tools (e.g., ANOVA) to evaluate temperature or solvent effects. The IB Extended Essay Guidelines emphasize iterative refinement of protocols .
  • Reproducibility : Share raw data (e.g., crystallographic .cif files) for peer validation .

Q. What byproducts are typically observed in the synthesis of this compound, and how are they characterized?

Methodological Answer:

  • Common Byproducts :
    • Dehalogenated Products : e.g., 6-ethyl-3-iodopyridine (detected via GC-MS).
    • Oxidation Products : e.g., 3-hydroxy derivatives (identified by IR O-H stretches at 3200–3600 cm⁻¹) .
  • Mitigation : Optimize reaction time and inert atmosphere. Use scavengers (e.g., BHT) to suppress radical pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.